Besipirdine

Übersicht

Beschreibung

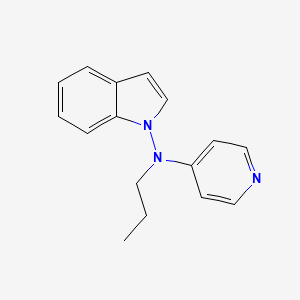

Besipirdine, also known as this compound hydrochloride or HP749, is an indole-substituted analog of 4-aminopyridine. It was initially developed as a nootropic drug for the treatment of Alzheimer’s disease. This compound has also been explored for its potential in treating obsessive-compulsive disorder and lower urinary tract dysfunctions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of besipirdine involves the reaction of N-propyl-1H-indol-1-amine with 4-chloropyridine under specific conditions. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used is often dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound hydrochloride involves the crystallization of the compound from suitable solvents. The crystal form of this compound hydrochloride (Form I) is characterized by specific physico-chemical properties, including absorption bands in the infrared spectrum and reflections in powder X-ray diffraction .

Analyse Chemischer Reaktionen

Reaktionstypen: Besipirdin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Besipirdin kann zu entsprechenden N-Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können Besipirdin in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können an den Pyridin- oder Indolringen stattfinden und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure werden häufig verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.

Substitution: Halogenierungsmittel, Alkylierungsmittel und Nucleophile werden unter geeigneten Bedingungen verwendet.

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören N-Oxide, reduzierte Derivate und substituierte Analoga von Besipirdin .

Wissenschaftliche Forschungsanwendungen

Chemie: Besipirdin dient als Modellverbindung zur Untersuchung der Indol- und Pyridinchemie.

Biologie: Es wurde in der Forschung verwendet, um die Neurotransmission und Rezeptorinteraktionen zu verstehen.

5. Wirkmechanismus

Besipirdin wirkt hauptsächlich durch Steigerung der cholinergen und adrenergen Neurotransmission im zentralen Nervensystem. Es hemmt spannungsabhängige Natrium- und Kaliumkanäle, was zu einer erhöhten neuronalen Erregung führt. Besipirdin blockiert auch M-Kanäle, was zu seinen Auswirkungen auf die Neurotransmission beiträgt .

Wirkmechanismus

Besipirdine primarily acts by enhancing cholinergic and adrenergic neurotransmission in the central nervous system. It inhibits voltage-dependent sodium and potassium channels, leading to increased neuronal excitation. This compound also blocks M-channels, which further contributes to its effects on neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Besipirdin kann mit anderen Verbindungen wie Duloxetin und Tomoxetin verglichen werden:

Ähnliche Verbindungen:

- Duloxetin

- Tomoxetin

- 4-Aminopyridin (Muttersubstanz)

Die einzigartige Kombination von cholinerger und adrenerger Aktivität von Besipirdin sowie seine Fähigkeit, mehrere Ionenkanäle zu hemmen, unterscheidet es von diesen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

N-propyl-N-pyridin-4-ylindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-2-12-18(15-7-10-17-11-8-15)19-13-9-14-5-3-4-6-16(14)19/h3-11,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPPJICEBWOCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1=CC=NC=C1)N2C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152361 | |

| Record name | Besipirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119257-34-0 | |

| Record name | Besipirdine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119257-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Besipirdine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119257340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Besipirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BESIPIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95PY16J933 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.